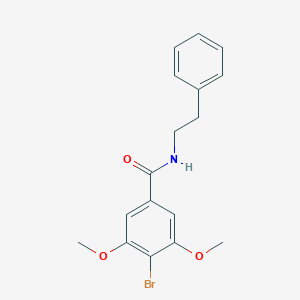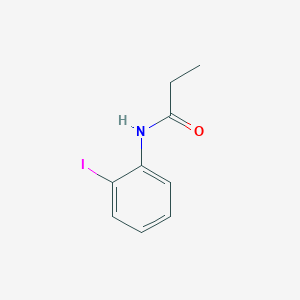
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide, also known as Bromo-DragonFLY, is a potent psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a British chemist named David E. Nichols. Bromo-DragonFLY has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY acts as a partial agonist of the 5-HT2A receptor, which leads to an increase in the activity of certain neurons in the brain. This increase in activity is thought to be responsible for the psychedelic effects of the compound. 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has also been shown to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include changes in heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the effects of this receptor on the brain. However, the compound is also highly potent and can produce severe side effects in animals, which limits its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. One area of interest is the development of new compounds that are more selective and less toxic than 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. Another area of interest is the study of the long-term effects of the compound on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
The synthesis of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY involves the reaction between 2-bromo-4,5-dimethoxybenzaldehyde and 2-phenylethylamine in the presence of an acid catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the aldehyde group to an alcohol. The final step involves the reaction between the alcohol and phosphoryl chloride to form the benzamide derivative.
Applications De Recherche Scientifique
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been used in scientific research to study its effects on the central nervous system. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other psychedelic compounds such as LSD and psilocybin.
Propriétés
Nom du produit |
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C17H18BrNO3 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-14-10-13(11-15(22-2)16(14)18)17(20)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Clé InChI |
JPUGRZPXROUVSV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253115.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)



![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)